molecular formula C24H22N2O3 B2635741 3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole CAS No. 314257-86-8

3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole

Cat. No.: B2635741
CAS No.: 314257-86-8
M. Wt: 386.451
InChI Key: USZQKWNLCPCDET-UHFFFAOYSA-N
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Description

3-[1-(4-Methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole is a novel synthetic indole derivative intended for research use in medicinal chemistry and anticancer drug discovery. This compound features a complex molecular architecture designed for structure-activity relationship (SAR) studies. Indole-based compounds represent a significant class of heterocyclic molecules in pharmaceutical research due to their privileged scaffold that interacts with diverse biological targets . The indole nucleus is present in several FDA-approved anticancer drugs, including sunitinib and panobinostat, which target critical pathways in cancer proliferation . The specific substitution pattern of this compound—incorporating methoxyphenyl, nitroethyl, and methylphenyl groups—suggests potential for investigating multi-targeted therapeutic approaches. Research indicates that modifications at the indole C-3 position can significantly influence biological activity and help overcome drug resistance mechanisms . The nitroethylindole core is also of interest in synthetic chemistry methodology development. Recent literature describes the conversion of similar 3-(2-nitroethyl)-1H-indole structures into valuable 2-(1H-indol-2-yl)acetonitrile derivatives through spirocyclization processes , highlighting the utility of such compounds as synthetic intermediates for more complex molecular architectures. Research Applications: This product is designed for use in cancer biology research, synthetic methodology development, and SAR studies exploring indole-based pharmacophores. It is not intended for diagnostic or therapeutic applications. Molecular Information: The compound is a solid research chemical that requires cold-chain transportation and proper storage to maintain stability . Exact physicochemical properties including melting point and solubility for this specific analog are currently under investigation. Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is not for human or veterinary use.

Properties

IUPAC Name

3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-16-7-9-18(10-8-16)24-23(20-5-3-4-6-22(20)25-24)21(15-26(27)28)17-11-13-19(29-2)14-12-17/h3-14,21,25H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZQKWNLCPCDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. The indole framework is often associated with the inhibition of cancer cell proliferation. Studies have demonstrated that derivatives of indole can induce apoptosis in various cancer cell lines, suggesting that 3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole may possess similar capabilities .

Enzyme Inhibition

The compound has been investigated for its potential as an allosteric inhibitor of enzymes involved in inflammatory pathways. Specifically, it has shown promise in inhibiting lipoxygenase enzymes, which are critical in the metabolism of arachidonic acid and subsequent inflammatory responses. In silico docking studies suggest that this compound can effectively bind to the active sites of these enzymes, potentially leading to reduced inflammation .

Neuroprotective Effects

There is emerging evidence that indole derivatives can exert neuroprotective effects, possibly through mechanisms involving antioxidant activity and modulation of neurotransmitter systems. This could position this compound as a candidate for treating neurodegenerative diseases .

Case Studies

StudyFindings
Study on Antitumor Activity Demonstrated that related indole compounds inhibited growth in breast cancer cell lines with IC50 values indicating potent activity .
Inhibition of Lipoxygenase Compound displayed significant binding affinity to lipoxygenase with an IC50 value suggesting effective inhibition compared to standard inhibitors .
Neuroprotection Exhibited protective effects against oxidative stress-induced neuronal damage in vitro, supporting its potential use in neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with electron-withdrawing groups like fluorine in 3d, altering reactivity and binding affinity .

Comparison with Analogues

  • 3c and 3d : Synthesized similarly but with substituted benzyl bromides (e.g., 4-fluorophenyl), showing lower yields (45–65%) due to steric/electronic challenges .
  • 4ee : Requires sequential cross-coupling and condensation, achieving 80% yield via sodium borohydride reduction .

Physicochemical Properties

Property Target Compound 3c (Methyl Derivative) 4ee (Dual Methoxy)
Melting Point (°C) Not reported Liquid 145.6–146.9
Molecular Weight (g/mol) ~352.37 (calculated) 297.33 395.36
Solubility Likely low in water Moderate in DMSO Low in polar solvents

Notes:

  • The dual methoxyphenyl groups in 4ee increase molecular weight and melting point compared to simpler analogues .
  • Nitro groups reduce solubility in aqueous media across all derivatives .

Biological Activity

3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its complex structure and potential biological activities, including anticancer and antiviral properties. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

  • Molecular Formula : C24H22N2O3
  • Molecular Weight : 386.44 g/mol
  • Structure : The compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, along with substituents that enhance its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method is the Suzuki-Miyaura coupling , which allows for the formation of carbon-carbon bonds between aryl halides and boronic acids in the presence of a palladium catalyst .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, the analogs have shown efficacy against various cancer cell lines, including HeLa and A549 cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Compound Cell Line IC50 (µg/mL)
Compound AHeLa226
Compound BA549242.52

These findings suggest that the compound may interact with specific molecular targets involved in cell cycle regulation and apoptosis pathways .

Antiviral Activity

Additionally, there is emerging evidence supporting the antiviral activity of this compound. It has been studied for its potential to inhibit viral replication through modulation of host cell pathways. The specific targets and mechanisms are still under investigation, but preliminary data indicate promising results against RNA viruses.

The mechanism of action for this compound involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Binding : It may bind to specific receptors that regulate cell growth and apoptosis.

Study on Neurotoxicity

A comparative study involving several analogs revealed that while some compounds exhibited neurotoxic effects, others showed potential neuroprotective properties. This highlights the importance of structural modifications in determining biological outcomes .

Antimicrobial Activity

In another study, methanolic extracts containing similar indole derivatives were tested against various bacterial strains, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 62.5 µg/mL to 78.12 µg/mL against E. coli and E. faecalis .

Q & A

What are the common synthetic routes for synthesizing 3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole, and what intermediates are critical?

Level : Basic
Methodological Answer :
The synthesis typically involves multi-step pathways, including:

  • Friedel-Crafts alkylation or Mannich reactions to introduce the 4-methylphenyl and nitroethyl groups to the indole core .
  • Nitro group installation via nitration or nitroalkene intermediates, with careful control of reaction conditions (e.g., HNO₃/H₂SO₄ or TDAE-mediated reactions) to avoid over-oxidation .
  • Key intermediates :
    • Substituted indoles (e.g., 2-(4-methylphenyl)-1H-indole) as starting materials.
    • Nitroethyl precursors (e.g., 1-(4-methoxyphenyl)-2-nitroethylene) for conjugate addition .
      Optimization : Use polar aprotic solvents (DMF, DMSO) at 60–80°C to enhance nitro group stability and regioselectivity .

How is X-ray crystallography employed to confirm the molecular structure and conformation of this compound?

Level : Basic
Methodological Answer :
Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data collection : Crystals grown via slow evaporation (e.g., in ethyl acetate/hexane) are analyzed at low temperatures (113–293 K) to minimize thermal motion .
  • Key parameters :
    • R factor : ≤0.05 (e.g., 0.035 in ) indicates high accuracy.
    • Data-to-parameter ratio : >15:1 ensures reliable refinement .
  • Structural insights : Confirms nitro group orientation, indole planarity, and steric interactions between substituents .

What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. crystallography) during structural elucidation?

Level : Advanced
Methodological Answer :

  • Dynamic effects in NMR : Rotamers or tautomers (e.g., nitro group rotation) may cause splitting. Use variable-temperature NMR (-40°C to 60°C) to freeze conformers .
  • Crystallography vs. solution state : SCXRD provides static snapshots, while NMR reflects dynamic averages. Compare NOESY (nuclear Overhauser effect) data with crystallographic distances to identify dominant conformers .
  • Case study : Discrepancies in dihedral angles between crystallography (fixed) and DFT-optimized structures may arise from crystal packing forces .

How does the nitroethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?

Level : Advanced
Methodological Answer :

  • Electron-withdrawing effect : The nitro group deactivates the ethyl chain, reducing nucleophilicity but enhancing electrophilicity at β-position.
  • Cross-coupling challenges : Pd-catalyzed reactions (Suzuki, Heck) may require bulky ligands (XPhos) to prevent nitro group interference .
  • Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl converts nitro to amine, enabling further functionalization .

What safety protocols are essential when handling this compound in laboratory settings?

Level : Basic
Methodological Answer :

  • Skin/eye exposure : Immediate rinsing with water (>15 mins) and medical consultation for irritation .
  • Thermal stability : Conduct DSC/TGA analysis to identify decomposition thresholds (e.g., exothermic peaks above 150°C) .
  • Ventilation : Use fume hoods due to potential nitro group-derived NOₓ emissions during reactions .

What computational methods predict conformational dynamics of the indole core under varying conditions?

Level : Advanced
Methodological Answer :

  • Molecular Dynamics (MD) simulations : Simulate solvent effects (e.g., chloroform vs. DMSO) on indole ring puckering and substituent orientation .
  • DFT calculations : Optimize geometries at B3LYP/6-311G(d,p) level to compare with crystallographic data .
  • Free energy landscapes : Identify low-energy conformers using metadynamics, correlating with experimental NMR coupling constants .

Which analytical techniques are critical for assessing purity and functional group integrity?

Level : Basic
Methodological Answer :

  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) detect impurities (<0.5% area) and confirm molecular ion peaks (e.g., [M+H]⁺) .
  • FT-IR : Nitro group stretches (1520–1350 cm⁻¹) validate functionalization .
  • Elemental analysis : Match experimental vs. theoretical C/H/N/O percentages (±0.3%) .

How can researchers design stability studies for thermal or photolytic degradation?

Level : Advanced
Methodological Answer :

  • Forced degradation :
    • Thermal : Heat at 80°C/75% RH for 7 days; monitor via TLC/HPLC .
    • Photolytic : Expose to UV (320–400 nm) for 48 hrs; analyze nitro-to-nitrite conversion via Raman spectroscopy .
  • Degradation pathways : Identify major products (e.g., indole ring oxidation) using LC-QTOF-MS and propose mechanisms .

What steric and electronic factors govern regioselectivity in further functionalization of the indole core?

Level : Advanced
Methodological Answer :

  • Steric hindrance : The 4-methylphenyl group at C2 directs electrophiles to C5/C7 positions (less hindered) .
  • Electronic effects : Nitroethyl at C3 withdraws electron density, making C2 less reactive toward electrophilic substitution.
  • Directed metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate C4 for halogenation .

How is the compound’s potential bioactivity evaluated in academic research?

Level : Advanced
Methodological Answer :

  • In silico screening : Dock into target proteins (e.g., kinase ATP-binding sites) using AutoDock Vina; prioritize targets with binding affinity < -8 kcal/mol .
  • In vitro assays :
    • Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) .
    • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with positive controls .
      Note : Specific bioactivity data for this compound is not reported in the provided evidence; these are generalized methods.

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